Butyltin trichloride

Catalog No.
S567707
CAS No.
1118-46-3
M.F
C4H9Cl3Sn
M. Wt
282.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyltin trichloride

CAS Number

1118-46-3

Product Name

Butyltin trichloride

IUPAC Name

butyl(trichloro)stannane

Molecular Formula

C4H9Cl3Sn

Molecular Weight

282.2 g/mol

InChI

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

YMLFYGFCXGNERH-UHFFFAOYSA-K

SMILES

CCCC[Sn](Cl)(Cl)Cl

Solubility

Sol in organic solvents; sparingly sol in water with partial hydrolysis

Synonyms

Butyltrichlorostannane; Butyltrichlorotin; Certincoat TC 100; Monobutyltin Trichloride; NSC 67013; Trichlorobutylstannane; Trichlorobutyltin; n-Butyltin Trichloride

Canonical SMILES

CCCC[Sn+3].[Cl-].[Cl-].[Cl-]

Precursor for Tin Dioxide Coatings

One potential research application of MBTC lies in its ability to act as a precursor for tin dioxide (SnO2) coatings on various substrates, particularly glass []. SnO2 coatings are valuable for their electrical conductivity, transparency, and low emissivity, making them suitable for applications like solar cells, flat panel displays, and energy-efficient windows []. Researchers may utilize MBTC in controlled laboratory settings to study the deposition process and optimize the properties of SnO2 coatings for specific research goals.

Catalyst in Organic Synthesis

MBTC can potentially act as a Lewis acid catalyst in certain organic synthesis reactions []. Lewis acids are electron-pair acceptors that can activate various reaction partners. However, due to the availability of safer and more efficient alternative catalysts, the use of MBTC in this role is limited and primarily confined to exploratory research or in situations where the specific properties of MBTC are desired for a particular reaction.

Butyltin trichloride, also known as monobutyltin trichloride, is an organotin compound with the chemical formula C₄H₉Cl₃Sn. It appears as a colorless oil that is soluble in organic solvents. This compound is primarily recognized for its use in various industrial applications, particularly as a precursor for tin dioxide coatings and as a stabilizer in polyvinyl chloride formulations. While it exhibits relatively low toxicity compared to other organotin compounds, it can release corrosive hydrogen chloride upon hydrolysis, posing safety concerns during handling and application .

  • Acute Toxicity: MBTC is considered harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin Corrosion: Direct contact can cause skin irritation and burns [].
  • Environmental Hazards: MBTC is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment []. Due to its persistence and potential for bioaccumulation, its use has been restricted in some countries [].
, notably:

  • Hydrolysis: In the presence of water, butyltin trichloride hydrolyzes to form butyltin hydroxide and hydrochloric acid. This reaction can be exothermic and may cause corrosive injuries.
  • Derivatization: It can react with Grignard reagents or sodium tetraethylborate to create various alkyltin derivatives. For instance, when reacted with ethylmagnesium bromide, it yields triethylbutyltin .
  • Photo

The biological activity of butyltin trichloride is of particular interest due to its implications in toxicity studies. While it is considered less toxic than other organotin compounds, it still poses health risks. For example, exposure to high doses has been linked to neurological effects and reproductive toxicity in animal studies. The lethal doses for related organotin compounds vary widely, but butyltin trichloride's toxicity profile remains a subject of ongoing research .

Butyltin trichloride can be synthesized through several methods:

  • Direct Chlorination: This involves the chlorination of butyl tin compounds using chlorine gas or other chlorinating agents.
  • Grignard Reaction: The reaction of stannic chloride with butyl magnesium halides yields butyltin trichloride alongside other trialkyltin chlorides.
  • Alkylation: By reacting tin tetrachloride with butyl halides under controlled conditions, butyltin trichloride can be produced .

Butyltin trichloride has diverse applications across various industries:

  • Glass Coating: It serves as a precursor for low-emissivity tin dioxide coatings on glass, enhancing thermal insulation properties while maintaining transparency.
  • Polyvinyl Chloride Stabilizer: Utilized in the production of PVC products, it helps stabilize the material against thermal degradation during processing.
  • Catalyst in Organic Synthesis: It is employed as a catalyst in various organic reactions due to its electrophilic nature .

Research on interaction studies involving butyltin trichloride has focused on its environmental persistence and biological interactions. Studies indicate that it can interact with various nucleophiles and undergo transformations that may lead to the formation of more toxic byproducts. Additionally, its leaching into food products from PVC containers raises concerns regarding human exposure and safety .

Several compounds are structurally or functionally similar to butyltin trichloride. Here are some notable examples:

CompoundFormulaKey Characteristics
Dibutyltin dichlorideC₈H₁₈Cl₂SnUsed as a biocide and stabilizer; more toxic than butyltin trichloride.
Tributyltin chlorideC₁₂H₂₇ClSnHighly toxic; used in antifouling paints and as a biocide.
Monomethyltin chlorideC₄H₉ClSnLess stable; used in organic synthesis; lower toxicity profile.
Dimethyltin dichlorideC₈H₁₈Cl₂SnUsed in PVC stabilization; exhibits significant toxicity.

Butyltin trichloride is unique among these compounds due to its relatively low toxicity and specific applications in glass coating and PVC stabilization. Its ability to form stable derivatives also distinguishes it from other organotin compounds .

Physical Description

Liquid

Color/Form

Colorless liquid

Boiling Point

102 °C @ 12 mm Hg

Flash Point

81 °C (closed cup)

Density

1.71 at 25 °C/4 °C

LogP

log Kow= 0.41

Melting Point

-63 °C

UNII

9R2DZM42GM

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 110 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 104 of 110 companies with hazard statement code(s):;
H302 (39.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (61.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (38.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (38.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (38.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (54.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (38.46%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (38.46%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (42.31%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (79.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The effects of dibutyltin and tributyltin compounds on the thymus were studied in relation to the cell kinetics of thymic atrophy. Male Wistar rats were exposed to single oral doses of 10 to 180 mg/kg mono-n-butyltin trichloride, 5 to 35 mg/kg di-n-butyltin dichloride, and 5 to 60 mg/kg tri-n-butyltin chloride. Body weights and organ weights for thymus, spleen, liver, kidneys, and adrenals were measured at varying times up to 9 days after exposure, and thymocyte suspensions were assessed for cell counts, cell size, and the incorporation of DNA, RNA, and protein precursors into acid precipitable material. Organ weights were not affected by any dose of mono-n-butyltin but were reduced di-n-butyltin dichloride and tri-n-butyltin chloride with the most significant effects obvious at 4 days post treatment. Dose levels reducing the relative thymic weight by 50% were 18 mg/kg di-n-butyltin dichloride and 29 mg/kg tri-n-butyltin chloride. Di-n-butyltin dichloride and tri-n-butyltin chloride produced a dose related reduction of cortical lymphocytes in thymus with pronounced reduction in the width of the thymic cortex at doses greater than 100 umol/kg body weight. The frequency of small cells in thymocyte suspensions increased over the 9 day post exposure period with progressive decrements in the number of intermediate and large thymocytes. Lymphoblast counts increased significantly on post exposure day four concomitant with maximal thymic atrophy. It was/ suggested that atrophy of the thymus and the subsequent immunosuppression are characteristics of diorganotin compounds.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1118-46-3

Wikipedia

Butyltin_trichloride

Methods of Manufacturing

REDISTRIBUTION REACTION OF TETRA-N-BUTYLTIN & STANNIC CHLORIDE IN AN APPROX 1:3 RATIO TO FORM A MIXTURE OF CHLOROBUTYLTINS, FOLLOWED BY SEPN; OXIDATIVE ADDITION OF N-BUTYL CHLORIDE TO STANNOUS CHLORIDE IN THE PRESENCE OF TRI-N-BUTYLANTIMONY CATALYST.
The oxidative addition of aliphatic organic halides to stannous chloride has long been of interest for the preparation of monoorganotin trihalides. Fair to good yields are obtained for the reaction with quaternary ammonium or phosphonium catalysts. Trialkylantimony compounds at 100-160 °C are also used as catalyst.

General Manufacturing Information

All other chemical product and preparation manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Plastic material and resin manufacturing
Stannane, butyltrichloro-: ACTIVE

Stability Shelf Life

FUMES IN CONTACT WITH AIR

Dates

Modify: 2023-08-15

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